molecular formula C19H22N4O5 B1663865 JTE 907 CAS No. 170148-29-5

JTE 907

Cat. No.: B1663865
CAS No.: 170148-29-5
M. Wt: 438.5 g/mol
InChI Key: GRAJFFFXJYFVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JTE-907 is a compound used in scientific research, primarily known for its role as a selective cannabinoid receptor type 2 (CB2) inverse agonist. This compound has demonstrated significant anti-inflammatory effects in animal studies, which are believed to be mediated through interactions between the CB2 receptor and immunoglobulin E (IgE) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTE-907 involves multiple steps, starting with the preparation of the core structure, which is a quinoline derivative. The key steps include:

Industrial Production Methods

While specific industrial production methods for JTE-907 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

JTE-907 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include various derivatives of JTE-907 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

JTE-907 has a wide range of scientific research applications, including:

Mechanism of Action

JTE-907 exerts its effects by acting as an inverse agonist at the CB2 receptor. This means that it binds to the CB2 receptor and induces a response opposite to that of an agonist. The interaction between JTE-907 and the CB2 receptor leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    SR144528: Another selective CB2 receptor inverse agonist with similar anti-inflammatory effects.

    AM630: A CB2 receptor antagonist with comparable pharmacological properties.

    WIN55212-2: A non-selective cannabinoid receptor agonist that also interacts with CB2 receptors.

Uniqueness of JTE-907

JTE-907 is unique in its high selectivity for the CB2 receptor and its potent anti-inflammatory effects. Unlike some other CB2 receptor ligands, JTE-907 has been shown to have minimal effects on the central nervous system, making it a valuable tool for studying peripheral CB2 receptor functions without central side effects .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJFFFXJYFVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010010
Record name JTE-907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282089-49-0
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282089-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JTE-907
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTE-907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTE-907
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JTE-907
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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